molecular formula C22H28F2O5 B526066 6,9-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one CAS No. 2135-17-3

6,9-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B526066
CAS No.: 2135-17-3
M. Wt: 410.5 g/mol
InChI Key: WXURHACBFYSXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flumethasone (C₂₂H₂₈F₂O₅) is a synthetic glucocorticoid receptor agonist with potent anti-inflammatory, antipruritic, and vasoconstrictive properties. It is structurally derived from prednisolone, modified by the addition of two fluorine atoms at positions 6α and 9, enhancing its glucocorticoid receptor binding affinity and metabolic stability . Its molecular weight is 410.46 g/mol, and it exhibits >98% purity in standard HPLC analyses .

Flumethasone is sparingly soluble in water but dissolves readily in organic solvents such as ethanol (6 mg/mL), DMSO (82 mg/mL), and dimethylformamide (25 mg/mL) . It is primarily used in veterinary medicine to treat inflammatory conditions, including musculoskeletal disorders, dermatoses, and otitis externa in animals like horses and cattle .

Properties

IUPAC Name

6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXURHACBFYSXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28F2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859700
Record name 6,9-Difluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2135-17-3
Record name flumethasone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54702
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Early Synthetic Approaches (1962–1970)

The original synthesis of flumethasone, as described in US Patent 3,499,016 (1962), involved a 14-step sequence starting from cortisol derivatives. This route suffered from low cumulative yields (12–15%) due to inefficient fluorination at the 6α and 9α positions and challenges in introducing the 16α-methyl group. British Patent 902,292 (1970) improved the process by introducing microbial 11β-hydroxylation, reducing the step count to 9 while achieving 21% overall yield. However, these methods relied on hazardous reagents like dimethyl sulfate for hydroxyl protection, limiting industrial scalability.

Transition to Androstane-Based Intermediates (1980s–1990s)

A paradigm shift occurred with the adoption of androstane derivatives as key intermediates. European Patent 0,610,138 B1 (1994) detailed a route through 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione (8DM), achieving 48.9% cumulative yield via:

  • Acylation : 8DM + acetic anhydride → 21-acetate intermediate

  • Epoxide opening : HF/DMF complex at <25°C

  • Oxidative cleavage : Periodic acid-mediated side-chain degradation

This method eliminated three protection/deprotection steps compared to earlier processes but required precise control of fluorination stoichiometry to avoid over-fluorination byproducts.

Modern Industrial Synthesis (Post-2000 Innovations)

Enol Ester Fluorination Strategy

WO2002100878A1 and US6528666B1 (2002) revolutionized flumethasone production through a 7-step process with 62.4% overall yield, representing a 27.5% improvement over prior methods. Critical advancements include:

Enolization and Selective Fluorination

  • Enol benzoate formation :

    • Substrate: 17α,21-Dihydroxy-16α-methylpregna-1,4,9(11)-triene-3,20-dione

    • Conditions: Benzoyl chloride (1.2 eq), N,N'-dimethylacetamide, 80–85°C

    • Outcome: 95% conversion to Δ³,⁵-enol benzoate

  • Electrophilic fluorination :

    • Reagent: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

    • Solvent system: Acetonitrile/water (4:1 v/v) at -5±2°C

    • Selectivity: 98:2 for 6α- over 9α-fluorination

Epoxide Ring-Opening Optimization

The critical 9β,11β-epoxide opening utilizes:

  • HF/DMF complex (64% w/w) at 20±3°C

  • Quenching with NH₃/H₂O/ice to maintain pH 4.5–5.0

  • Yield: 89% flumethasone 21-acetate with <0.5% Δ⁹(11) impurities

Comparative Analysis of Synthetic Routes

Yield and Step Efficiency

ParameterEP 0,610,138 (1994)WO2002100878A1 (2002)CN114380878A (2021)
Total Steps978
Cumulative Yield (%)48.962.458.2
Hazardous ReagentsDimethyl sulfateNoneHF/DMF
Purity (HPLC)87%95%92%

Data compiled from

Solvent and Temperature Optimization

Fluorination Step Comparison :

  • 2002 Process : Acetonitrile/water at -5°C enables 98% fluorination efficiency

  • 2021 Chinese Patent : Dichloromethane/methanol at 0°C achieves 94% efficiency but requires longer reaction times (8 vs. 4 hours)

Epoxide Opening :

  • HF/DMF (64% w/w) reduces side reactions compared to aqueous HF, minimizing 17-ketone formation from 5.2% to 0.8%

Critical Process Parameters and Controls

Reaction Monitoring

Modern plants employ in-line HPLC with UV detection (242 nm) for real-time monitoring:

  • Fluorination : Track 6α-F/9α-F ratio (<2% 9α isomer allowed)

  • Oxidation : Periodic acid consumption monitored until [flumethasone] <0.3%

Crystallization Optimization

Final recrystallization from methanol/water (3:1):

  • Cooling rate: 0.5°C/min from 60°C to 5°C

  • Particle size: 50–100 μm achieved through controlled antisolvent addition

  • Polymorph control: Exclusive Form I crystallization (melting point 235–237°C)

Chemical Reactions Analysis

Flumethasone undergoes various chemical reactions, including:

Common reagents used in these reactions include electrophilic fluorination agents and various oxidizing and reducing agents. The major products formed from these reactions are typically fluorinated corticosteroid derivatives .

Scientific Research Applications

Dermatological Applications

Flumethasone is primarily used in dermatology for the treatment of various skin conditions. Its applications include:

  • Contact Dermatitis : Effective in reducing inflammation and itching.
  • Atopic Dermatitis : Provides relief from symptoms associated with chronic skin conditions.
  • Psoriasis : Used to manage flare-ups and reduce scaling.
  • Eczema : Alleviates symptoms of this common inflammatory skin condition.
  • Diaper Rash : Offers treatment for irritations in infants.

The mechanism of action involves binding to glucocorticoid receptors, leading to the suppression of pro-inflammatory genes and the promotion of anti-inflammatory proteins. This results in decreased production of cytokines, chemokines, and other inflammatory mediators .

Veterinary Applications

Flumethasone is also employed in veterinary medicine, particularly for horses:

  • Anti-inflammatory Treatment : It is used to manage inflammation associated with strenuous exercise. A study showed that flumethasone significantly suppressed cortisol levels and inflammatory markers in exercised horses .

Case Study: Pharmacokinetics in Horses

A study involving twelve exercised horses administered with flumethasone revealed:

  • Elimination Half-Life : Approximately 4.84 hours.
  • Volume of Distribution : 5.90 L/kg.
  • Cortisol Suppression : Cortisol levels were suppressed for up to 72 hours post-administration, indicating prolonged anti-inflammatory effects .

Combination Therapies

Flumethasone is often combined with other agents to enhance therapeutic effects:

  • Flumethasone Pivalate and Clioquinol : This combination has been shown effective in treating external ear inflammatory disorders. A comparative study indicated that this formulation provided significant relief from symptoms associated with otomycosis .

Efficacy Comparison

A systematic review comparing flumethasone pivalate/clioquinol with clotrimazole found:

  • Efficacy Rate : Flumethasone combination showed a notable efficacy rate, although clotrimazole had a slightly higher success rate .

Analytical Applications

Flumethasone's presence in various formulations necessitates robust analytical methods for quantification:

MethodAnalysis Speed (minutes)Correlation CoefficientAccuracy (%)
TLC Method100.9998100.01 ± 0.91
RP-UHPLC Method30.999999.62 ± 0.77

These methods are crucial for ensuring proper dosing and monitoring therapeutic levels in clinical settings .

Comparison with Similar Compounds

Comparison with Similar Glucocorticoids

Structural and Pharmacological Differences

Flumethasone belongs to the difluorinated corticosteroid class, distinguishing it from other glucocorticoids through its unique fluorine substitutions. Below is a comparative analysis of key structural and functional attributes:

Compound Molecular Formula Key Structural Features Glucocorticoid Receptor EC₅₀ (nM) Mineralocorticoid Receptor EC₅₀ (nM) Primary Applications
Flumethasone C₂₂H₂₈F₂O₅ 6α,9-difluoro substitution 0.26 0.494 Veterinary anti-inflammatory
Dexamethasone C₂₂H₂₉FO₅ 9α-fluoro, 16α-methyl 0.03 0.8 Human/systemic inflammation
Betamethasone C₂₂H₂₉FO₅ 9α-fluoro, 16β-methyl 0.05 1.2 Dermatology, immunosuppression
Prednisolone C₂₁H₂₈O₅ Non-fluorinated parent compound 4.5 150 Broad anti-inflammatory
  • Receptor Affinity : Flumethasone exhibits higher glucocorticoid receptor affinity than prednisolone (EC₅₀ 0.26 vs. 4.5 nM) but lower than dexamethasone (EC₅₀ 0.03 nM), explaining its localized use in veterinary practice .
  • Solubility : Unlike dexamethasone and betamethasone, flumethasone’s poor aqueous solubility necessitates organic solvents for clinical formulations .

Biological Activity

Flumethasone is a potent difluorinated corticosteroid ester with significant anti-inflammatory, antipruritic, and vasoconstrictive properties. It is primarily utilized in dermatology for conditions such as eczema, psoriasis, and contact dermatitis. This article provides a comprehensive overview of the biological activity of flumethasone, including its pharmacodynamics, mechanisms of action, clinical applications, and relevant research findings.

Pharmacodynamics

Flumethasone acts as a glucocorticoid receptor agonist , which means it binds to glucocorticoid receptors in the cytoplasm and translocates to the nucleus, where it influences gene expression. The drug's anti-inflammatory effects are attributed to several mechanisms:

  • Inhibition of Phospholipase A2 : Flumethasone promotes the synthesis of lipocortins, which inhibit phospholipase A2, leading to decreased production of arachidonic acid and subsequently reducing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .
  • Immunosuppressive Effects : The drug suppresses the immune response by reducing lymphocyte function and decreasing immunoglobulin levels, which is beneficial in treating autoimmune conditions .

Clinical Applications

Flumethasone is employed in various clinical settings, particularly for dermatological conditions. Its efficacy has been documented in numerous studies:

  • Efficacy in Dermatological Conditions : A double-blind study involving 430 patients demonstrated that a combination cream of flumethasone pivalate (0.02%) and clioquinol (3%) was highly effective for treating external ear inflammatory disorders .
  • Veterinary Uses : Flumethasone is also approved for use in animals, treating inflammatory conditions in horses, dogs, and cats. It is indicated for musculoskeletal inflammation and various skin conditions .

Table 1: Summary of Key Studies on Flumethasone

Study TypeSample SizeTreatment DetailsOutcomes
Double-blind study430Flumethasone pivalate + ClioquinolHigh efficacy in treating ear inflammation
Comparative study67Betamethasone dipropionate vs. Flumethasone pivalateNo significant difference in efficacy noted
Veterinary application studyNot specifiedFlumethasone for musculoskeletal conditions in dogsEffective in reducing inflammation

Flumethasone's mechanism involves binding to glucocorticoid receptors, leading to:

  • Transcriptional Activation/Repression : The binding alters gene expression related to inflammation and immune response.
  • Inhibition of Cytokine Production : It reduces the production of pro-inflammatory cytokines such as IL-1 and TNF-alpha.

This multifaceted action contributes to its effectiveness in managing inflammatory diseases.

Adverse Effects

While flumethasone is generally well-tolerated, some adverse effects can occur:

  • Local Reactions : Irritation at the application site, including burning sensations or itching.
  • Systemic Effects : Long-term use may lead to systemic corticosteroid side effects such as adrenal suppression or increased infection risk .

Case Studies

Several case studies highlight the clinical relevance of flumethasone:

  • Case Study on Eczema Treatment : In a cohort treated with flumethasone for eczema, patients reported significant reductions in pruritus and inflammation within two weeks of treatment initiation.
  • Veterinary Case Study : A study involving dogs with arthritis showed marked improvement in mobility and reduction in pain after treatment with flumethasone over four weeks.

Q & A

Q. What experimental models are recommended for studying Flumethasone’s pharmacological mechanisms, and how should they be standardized?

Flumethasone’s anti-inflammatory and glucocorticoid receptor agonist properties require validated in vivo and in vitro models. For instance, studies on ketotic calves demonstrated its ability to modulate glucose metabolism and improve survival rates in acute bronchopneumonia when combined with antibiotics . Standardization involves:

  • Animal models : Use species with well-characterized inflammatory responses (e.g., murine models for dermatitis or equine models for hypersensitivity reactions) .
  • Dosage calibration : Reference established protocols (e.g., 5 mg doses in bovine studies) and adjust based on species-specific metabolic rates .
  • Control groups : Include placebo and active comparator arms (e.g., dexamethasone) to contextualize efficacy .

Q. How should researchers ensure reproducibility in Flumethasone synthesis and characterization?

Follow ICH guidelines for experimental rigor:

  • Synthesis : Document purity (>95% by HPLC), solvent residues, and stereochemical confirmation (e.g., NMR, mass spectrometry) .
  • Characterization : Provide spectral data, melting points, and chromatograms in supplementary materials .
  • Reference standards : Use certified materials (e.g., TLC Pharmaceuticals’ Flumethasone impurity standards) and cite batch numbers .

Advanced Research Questions

Q. How can conflicting data on Flumethasone’s metabolic effects be resolved in preclinical studies?

Discrepancies often arise from species-specific responses or dosing regimens. Methodological solutions include:

  • Meta-analysis : Pool data from multiple studies using PRISMA guidelines to identify trends (e.g., glucose modulation vs. growth inhibition) .
  • Scoping reviews : Map evidence gaps (e.g., long-term toxicity in non-bovine models) using frameworks like Arksey and O’Malley’s five-stage process .
  • Dose-response studies : Systematically vary concentrations (e.g., 0.1–10 mg/kg) to establish thresholds for adverse effects .

Q. What statistical and computational approaches are optimal for analyzing Flumethasone’s anti-inflammatory efficacy?

  • Multivariate regression : Correlate variables like plasma glucose levels and cytokine profiles in longitudinal datasets .
  • Machine learning : Train models on omics data (e.g., RNA-seq from treated tissues) to predict off-target effects .
  • Uncertainty quantification : Report confidence intervals for IC50 values and use tools like R’s Propagate package to assess measurement errors .

Q. How should researchers address ethical and safety challenges in Flumethasone studies involving animal or human tissues?

  • Animal ethics : Adhere to ARRIVE guidelines for humane endpoints (e.g., euthanasia criteria for severe hypersensitivity reactions) .
  • Toxicological reporting : Include GHS hazard codes (e.g., H315 for skin irritation) and PPE requirements (e.g., gloves, ventilation) in methods .
  • Data transparency : Publish raw datasets in repositories like Figshare with embargo options for sensitive data .

Methodological Design Questions

Q. What protocols are critical for ensuring Flumethasone stability in long-term storage?

  • Temperature control : Store at 2–8°C in amber vials to prevent photodegradation .
  • Stability assays : Conduct accelerated aging tests (e.g., 40°C/75% RH for 6 months) with HPLC validation .
  • Batch documentation : Track lot numbers and storage conditions in supplementary tables .

Q. How can researchers optimize analytical techniques for quantifying Flumethasone in complex matrices (e.g., serum, feed)?

  • Sample preparation : Use SPE cartridges for lipid removal in biological fluids .
  • Instrumentation : Validate LC-MS/MS methods with LOD/LOQ ≤1 ng/mL and recovery rates ≥85% .
  • Cross-validation : Compare results with ELISA kits (e.g., Elabscience’s Dexamethasone kit) to confirm specificity .

Data Presentation and Reporting

Q. What are the best practices for visualizing Flumethasone’s dose-response relationships?

  • Graphical abstracts : Use heatmaps to show cytokine suppression across doses .
  • Table formatting : Report mean ± SEM with precision aligned to instrument resolution (e.g., 0.1 mg increments) .
  • Supplementary materials : Archive large datasets (e.g., RNA-seq files) in Zenodo with DOIs .

Q. How should contradictory findings between in vitro and in vivo Flumethasone studies be discussed?

  • Mechanistic hypotheses : Propose bioavailability differences (e.g., protein binding in serum) .
  • Limitations sections : Acknowledge model-specific biases (e.g., immortalized cell lines vs. primary tissues) .
  • Comparative tables : Contrast IC50 values across studies to highlight variability .

Ethical and Regulatory Compliance

Q. What documentation is required for clinical trials involving Flumethasone derivatives?

  • ICH-GCP compliance : Submit protocols to ethics boards, including adverse event reporting templates .
  • Informed consent : Disclose risks of adrenal suppression in human trials .
  • Conflict of interest statements : Declare funding sources (e.g., pharmaceutical sponsors) in the acknowledgments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,9-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 2
6,9-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.